N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride
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Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C22H22ClFN4OS and its molecular weight is 444.95. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Activity
The imidazole moiety present in the compound has been explored for its potential antimalarial properties. Research indicates that derivatives of imidazole, such as the one , can exhibit potent inhibition against various stages of the malaria parasite’s lifecycle .
Kinase Inhibition
Compounds with an imidazole ring have been studied for their kinase inhibitory activity. This particular compound could potentially inhibit JAK2/3 and Aurora A/B kinases, which are relevant in the context of cancer and inflammatory diseases .
Histamine H3 Receptor Antagonism
The structural similarity of the compound to known histamine H3 receptor antagonists suggests that it may serve as a lead compound for the development of new drugs targeting the histamine H3 receptor, which plays a role in sleep-wake regulation and cognitive processes .
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4OS.ClH/c1-15-4-9-19-20(16(15)2)25-22(29-19)27(12-3-11-26-13-10-24-14-26)21(28)17-5-7-18(23)8-6-17;/h4-10,13-14H,3,11-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJLPHUZGITBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(C=C4)F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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